molecular formula C25H20FNO4 B11587857 2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11587857
M. Wt: 417.4 g/mol
InChI Key: WOWVFQKANMSHCA-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2,3-dimethylphenol with an appropriate acylating agent to form the 2,3-dimethylphenoxy intermediate. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to form the benzofuran derivative. Finally, the acetamide group is introduced through a reaction with an appropriate amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and functional groups can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can target specific functional groups, such as the carbonyl group in the benzofuran moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a diverse array of products.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
  • 2-(2-Fluorobenzoyl)propanedinitrile
  • 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones

Uniqueness

Compared to similar compounds, 2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide stands out due to its unique combination of functional groups and aromatic rings. This structural diversity contributes to its distinct reactivity and potential applications in various fields. The presence of both fluorobenzoyl and benzofuran moieties enhances its chemical versatility and potential biological activity.

Properties

Molecular Formula

C25H20FNO4

Molecular Weight

417.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C25H20FNO4/c1-15-6-5-9-20(16(15)2)30-14-22(28)27-23-19-7-3-4-8-21(19)31-25(23)24(29)17-10-12-18(26)13-11-17/h3-13H,14H2,1-2H3,(H,27,28)

InChI Key

WOWVFQKANMSHCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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